2,3,5,6-Tetrafluorobenzoic acid

Descripción general

Descripción

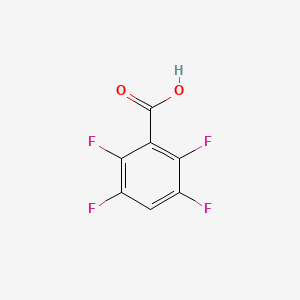

2,3,5,6-Tetrafluorobenzoic acid is a chemical compound with the CAS Number: 652-18-6 . It has a molecular weight of 194.09 and is typically stored at room temperature . It is a solid substance .

Synthesis Analysis

There are several methods to synthesize 2,3,5,6-Tetrafluorobenzoic acid. One method involves the synthesis of a series of molecular compounds and coordination polymers of Zn2+, Mn2+ Cd2+, Eu3+, and Tb3+ with 4-allyl-2,3,5,6-tetrafluorobenzoic acid (4-Afb) anions and 1,10-phenanthroline .Molecular Structure Analysis

The IUPAC name for 2,3,5,6-Tetrafluorobenzoic acid is 2,3,5,6-tetrafluorobenzoic acid . The InChI code is 1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) .Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluorobenzoic acid is a solid substance . It has a boiling point of 148-154°C .Aplicaciones Científicas De Investigación

Chemical Synthesis

2,3,5,6-Tetrafluorobenzoic acid is often used in chemical synthesis . The presence of fluorine atoms can significantly alter the properties of organic compounds, making this compound a valuable reagent in the synthesis of a wide variety of chemical products.

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it is used to produce are not specified in the available resources.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of inhibitors for protein farnesyltransferase (ftase) and geranylgeranyltransferase (ggtase) . These enzymes are involved in the post-translational modification of proteins and play a crucial role in cellular functions.

Mode of Action

Based on its structural similarity to other fluorinated benzoic acids, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target enzymes .

Biochemical Pathways

If it indeed acts as an inhibitor for ftase and ggtase, it could potentially affect the ras signaling pathway, which plays a key role in cell growth, differentiation, and survival .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability .

Result of Action

If it acts as an inhibitor for FTase and GGTase, it could potentially disrupt the function of proteins that require farnesylation or geranylgeranylation for their activity, leading to altered cellular functions .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature for optimal stability .

Propiedades

IUPAC Name |

2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLBXIOFJUWSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340798 | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluorobenzoic acid | |

CAS RN |

652-18-6 | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,3,5,6-Tetrafluorobenzoic acid has the molecular formula C7H2F4O2 and a molecular weight of 206.09 g/mol. [] Spectroscopic data can be found in various research articles, including "Diphenyl[mono(per)fluoroacyl- und aroyl(oxy)]phosphan(oxid)e – neue Synthesen, neue Verbindungen/ Diphenyl[mono(per)fluoroacyl- and aroyl(oxy)]phosphan(oxid)es – New Synthetic Methods, New Compounds," which provides IR, 19F, and 31P {1H} NMR data. []

A: Several synthetic routes have been explored. One method involves the electrochemical reduction of pentafluorobenzoic acid, yielding 2,3,5,6-tetrafluorobenzoic acid along with other products like 2,3,5,6-tetrafluorobenzyl alcohol and pentafluorobenzyl alcohol. The product distribution depends on factors like cathode potential, acidity, and the electrolyte composition. [] Another approach uses 2,3,5,6-tetrafluoroterephthalic acid as a starting material, subjecting it to decarboxylation in the presence of DMSO. [] A high-yield synthesis (95%) utilizes 1,2,4,5-tetrafluorobenzene, reacting it with n-butyllithium in THF followed by carbonation with CO2. This method requires minimal purification and has been used to produce large quantities of the compound. []

A: The presence of four fluorine atoms in the aromatic ring significantly influences the reactivity of 2,3,5,6-tetrafluorobenzoic acid. The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group compared to benzoic acid. This electronic effect also influences its reactivity in other chemical transformations, such as decarboxylation reactions. [] Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding, impacting the compound's self-assembly and interactions with other molecules. []

A: Yes, the optimized synthesis of 2,3,5,6-tetrafluoroterephthalic acid, a dicarboxylic acid derivative of 2,3,5,6-tetrafluorobenzoic acid, has been highlighted for its potential as a versatile linking ligand in the construction of new coordination polymers and MOFs. [] The presence of two carboxylic acid groups allows for bridging between metal centers, leading to the formation of extended framework structures.

A: Yes, research has explored the interactions of 2,3,5,6-tetrafluorobenzoic acid with amines. For instance, FTIR and NMR studies revealed that 1,8-bis(dimethylamino)naphthalene forms homoconjugated anions and protonated species when mixed with 2,3,5,6-tetrafluorobenzoic acid in acetonitrile. This highlights the compound's ability to participate in proton transfer reactions with basic nitrogen-containing compounds. []

A: Yes, derivatives of 2,3,5,6-tetrafluorobenzoic acid have shown promise in material science. For example, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), a polymer derived from the corresponding hydroxybenzoic acid, exhibits liquid crystalline behavior. [] This property makes it potentially valuable in the development of advanced materials for displays and other optical applications.

A: Derivatives of 2,3,5,6-tetrafluorobenzoic acid have been explored for their potential in sensor applications. One study demonstrated the use of sidewall-modified single-walled carbon nanotubes (SWCNTs) functionalized with 4-azido-2,3,5,6-tetrafluorobenzoic acid for room-temperature amine sensing. [] The functionalized SWCNTs exhibited enhanced sensitivity toward ammonia (NH3) and trimethylamine (TMA) compared to pristine SWCNTs.

ANone: Several analytical techniques are applicable, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and suitable for analyzing volatile compounds like 2,3,5,6-tetrafluorobenzoic acid and its derivatives. It allows for the separation and identification of components within a mixture based on their mass-to-charge ratio. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides structural information about the compound by analyzing the magnetic properties of atomic nuclei. [, ]

- Infrared (IR) Spectroscopy: This method identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation. [, ]

- Thin Layer Chromatography- UV Spectrophotometry (TLC-UV): This technique can be used for quantitative determination, particularly when analyzing mixtures containing azide derivatives of 2,3,5,6-tetrafluorobenzoic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)

![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)